

Solvent properties and applications of 5-Ethyl-2-nonanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethyl-2-nonanol**

Cat. No.: **B092646**

[Get Quote](#)

Application Notes and Protocols for 5-Ethyl-2-nonanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solvent properties and potential applications of **5-Ethyl-2-nonanol**, a branched secondary alcohol. The information is intended to guide researchers and professionals in utilizing this compound in various experimental and developmental contexts, particularly in chemical synthesis, formulation science, and drug discovery.

Solvent Properties of 5-Ethyl-2-nonanol

5-Ethyl-2-nonanol (CAS No. 103-08-2) is an organic compound with the molecular formula $C_{11}H_{24}O$.^[1] Its unique branched structure, featuring an ethyl group on the fifth carbon of a nonanol backbone, imparts specific physical and chemical properties that distinguish it from linear alcohols.^[1] These characteristics make it a versatile solvent and intermediate in various chemical processes.

Table 1: Physical and Chemical Properties of **5-Ethyl-2-nonanol**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₄ O	[1] [2] [3]
Molecular Weight	172.31 g/mol	[1] [2] [3]
CAS Registry Number	103-08-2	[1] [2] [3]
IUPAC Name	5-ethylnonan-2-ol	[1] [3]
Appearance	Clear, Colourless Liquid	[4]
Boiling Point	223 - 225 °C at 760 mmHg	[1] [2] [5]
Density	0.826 - 0.845 g/cm ³	[1] [6]
Flash Point	99.2 °C (211.0 °F) TCC (est.)	[5] [6]
Water Solubility	57.47 mg/L at 25 °C (est.)	[5] [7]
logP (o/w)	3.36 - 4.20 (est.)	[1] [5] [6]
Vapor Pressure	0.02 mmHg at 25 °C (est.)	[5] [7]
Refractive Index	1.435	[6]
Topological Polar Surface Area	20.2 Å ²	[3] [8]

Application Notes

Due to its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic hydroxyl group, **5-Ethyl-2-nonanol** is a valuable solvent for processes requiring the compatibilization of polar and non-polar substances.[\[1\]](#) Its high boiling point makes it suitable for reactions conducted at elevated temperatures. The branched structure can influence reaction kinetics and selectivity compared to linear alcohol solvents.[\[1\]](#)

- Key Advantages:
 - Good solvency for a range of organic compounds.
 - High boiling point allows for a wide reaction temperature range.
 - Amphiphilic character can aid in dissolving partially polar reactants.

- Can serve as a coupling agent in multiphasic systems.[1]

The secondary alcohol functionality and the branched alkyl chain of **5-Ethyl-2-nonanol** make it a useful building block for constructing complex molecules.[1] It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, where specific structural features are required to achieve desired biological activity.[1] Its use can lead to the development of compounds with improved efficacy and better environmental profiles.[1]

- Potential Applications:

- Starting material for the synthesis of drug intermediates.[1]
- Precursor for the production of pesticides, herbicides, and plant growth regulators.[1]
- Building block for creating analogs of natural products.[1]

The structural characteristics of **5-Ethyl-2-nonanol** allow for chemical modifications to produce non-ionic surfactants and emulsifiers.[1] The long, branched alkyl chain provides the necessary hydrophobicity, while the hydroxyl group can be derivatized to introduce a hydrophilic head group (e.g., through ethoxylation).

- Synthetic Pathway: The hydroxyl group can undergo reactions such as esterification or etherification to attach polar moieties, leading to molecules with enhanced surface-active properties.[1]

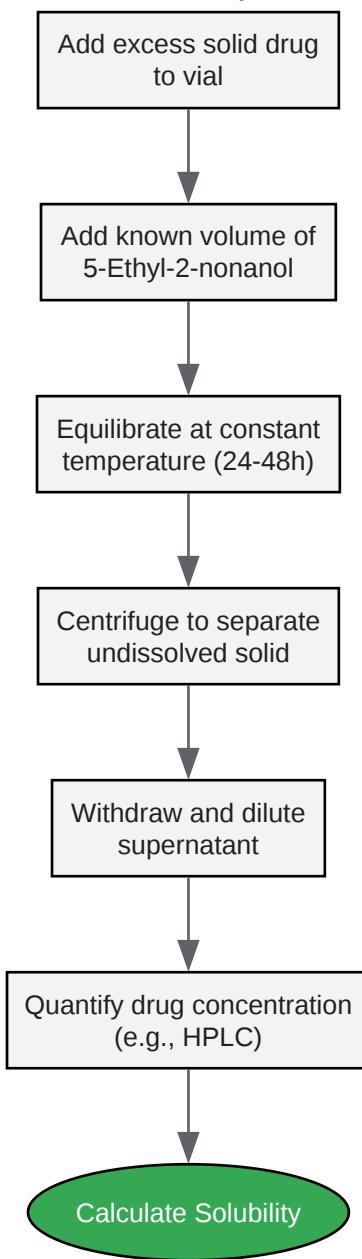
5-Ethyl-2-nonanol is noted for its unique olfactory properties, making it a component in fragrance formulations.[1] It can act as a primary scent contributor or as a modifier to enhance the overall aroma profile of complex mixtures.[1] In the flavor industry, it can impart specific taste characteristics to food and beverage products.[1]

Experimental Protocols

The following are generalized protocols that can be adapted for specific research needs.

Objective: To determine the saturation solubility of a solid drug candidate in **5-Ethyl-2-nonanol** at a specified temperature.

Materials:


- **5-Ethyl-2-nonanol**
- Drug candidate (solid powder)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker/incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for quantification.
- Volumetric flasks and pipettes

Methodology:

- Add an excess amount of the solid drug candidate to a series of vials.
- Accurately pipette a known volume (e.g., 1 mL) of **5-Ethyl-2-nonanol** into each vial.
- Securely cap the vials and place them in a shaker incubator set to the desired temperature (e.g., 25 °C or 37 °C).
- Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
- After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
- Carefully withdraw an aliquot of the supernatant and dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical instrument's linear range.

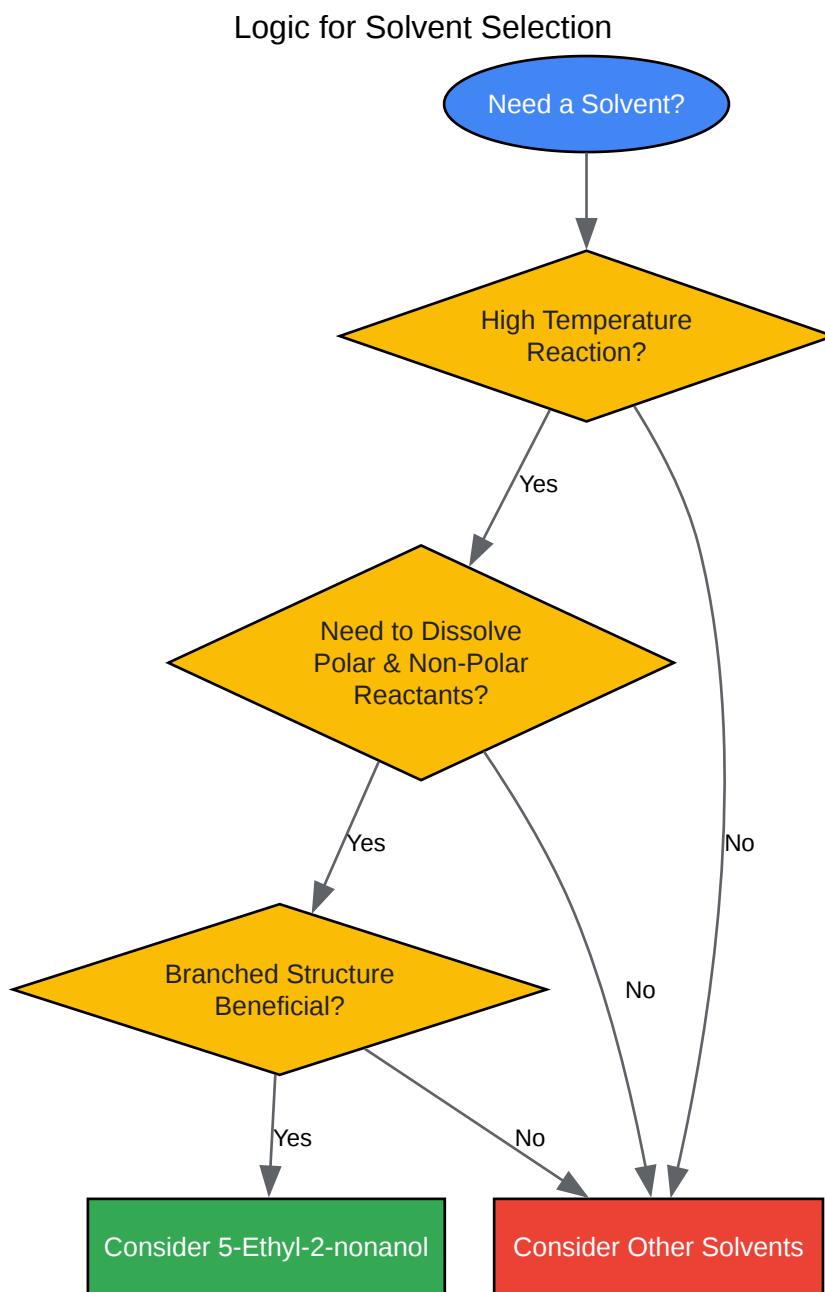
- Quantify the concentration of the drug candidate in the diluted samples using a pre-validated analytical method (e.g., HPLC).
- Calculate the original concentration in **5-Ethyl-2-nonanol** to determine the solubility in mg/mL or mol/L.

Workflow for Solubility Assessment

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining drug solubility.

Objective: To synthesize an ester (e.g., octyl acetate) using **5-Ethyl-2-nonanol** as a high-boiling point solvent. While **5-ethyl-2-nonanol** itself could be a reactant, this protocol uses it as the reaction medium.


Materials:

- Acetic acid
- 1-Octanol
- Sulfuric acid (catalyst)
- **5-Ethyl-2-nonanol** (solvent)
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

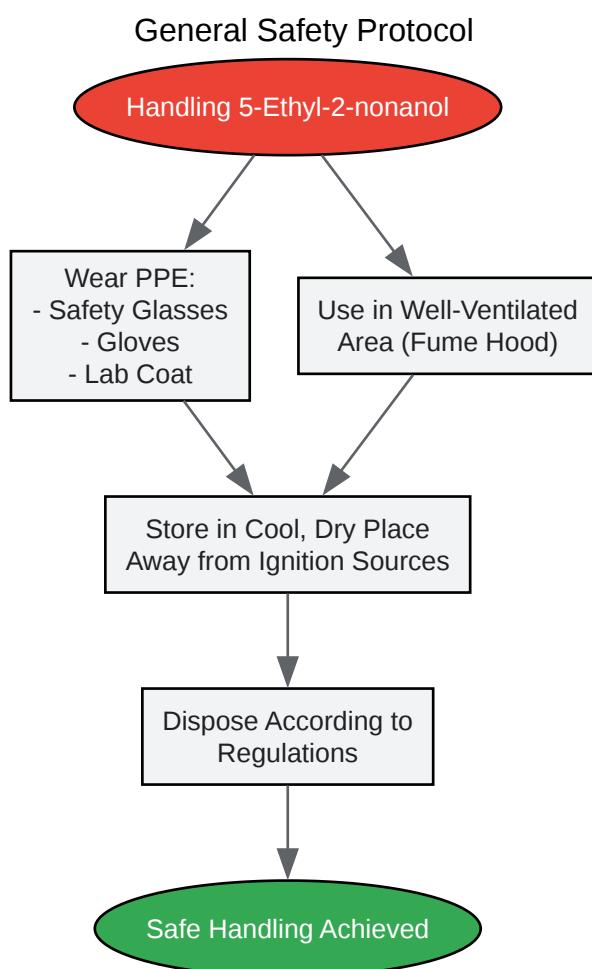
Methodology:

- Set up a reflux apparatus with a round-bottom flask, magnetic stirrer, heating mantle, and condenser.
- To the flask, add 1-Octanol (1 equivalent), acetic acid (1.2 equivalents), and **5-Ethyl-2-nonanol** as the solvent (e.g., 3-5 mL per gram of 1-Octanol).

- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirring mixture.
- Heat the reaction mixture to reflux (the temperature will be dictated by the solvent's boiling point) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC analysis.
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the resulting octyl acetate via fractional distillation if necessary.
- Confirm the product identity and purity using GC-MS and NMR spectroscopy.

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting **5-Ethyl-2-nonanol** as a solvent.


Safety and Handling

While specific GHS classification was not consistently found across all sources, general laboratory safety precautions for organic alcohols should be followed.^[5] A safety data sheet

(SDS) for a similar compound, 5-Nonanol, indicates it can cause skin and serious eye irritation and is a combustible liquid.[4]

- Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
- Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed.[4]
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[4]

The compound is listed as toxic to aquatic life with long-lasting effects.[3][6] Avoid release to the environment.[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Ethyl-2-nonenol | 103-08-2 [smolecule.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 5-Ethyl-2-nonenol | C11H24O | CID 7634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 5-ethyl-2-nonenol, 103-08-2 [thegoodscentscopy.com]
- 6. Page loading... [guidechem.com]
- 7. 5-ethyl-2-nonenol [flavscents.com]
- 8. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Solvent properties and applications of 5-Ethyl-2-nonenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092646#solvent-properties-and-applications-of-5-ethyl-2-nonenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com